molecular formula C11H18N4O B7594268 N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide

N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide

Cat. No. B7594268
M. Wt: 222.29 g/mol
InChI Key: AVZSZUOSCBNQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide, also known as EMPC, is a small molecule that has gained interest in the scientific community due to its potential therapeutic applications. EMPC is a pyrazole-pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the degradation of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and NF-κB, the inhibition of AChE, and the modulation of oxidative stress and apoptosis. This compound has also been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide, including the optimization of its synthesis and formulation, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in preclinical and clinical studies. Other future directions include the exploration of its potential applications in other diseases, such as cardiovascular and metabolic disorders, and the development of this compound-based drug delivery systems.

Synthesis Methods

N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide can be synthesized using various methods, including a one-pot synthesis and a two-step synthesis. In the one-pot synthesis, 5-ethyl-2-methylpyrazole-3-carboxylic acid is reacted with N-Boc-pyrrolidine-1-carboxamide in the presence of a coupling agent, such as EDCI, to form this compound. In the two-step synthesis, 5-ethyl-2-methylpyrazole-3-carboxylic acid is first converted to the corresponding acid chloride, which is then reacted with N-Boc-pyrrolidine-1-carboxamide in the presence of a base, such as triethylamine, to form this compound.

Scientific Research Applications

N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of arthritis and colitis. This compound has also been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-3-9-8-10(14(2)13-9)12-11(16)15-6-4-5-7-15/h8H,3-7H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZSZUOSCBNQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)NC(=O)N2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.